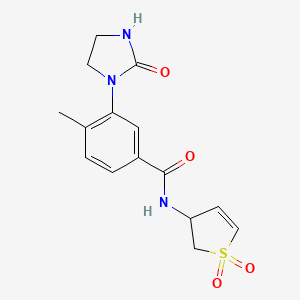

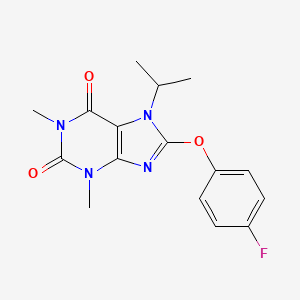

![molecular formula C14H14FN3O B5523814 2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)

2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide often involves multistep reactions starting from readily available chemicals. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with a similar structure, was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid, showcasing the complexity and precision required in such synthetic processes (Sapnakumari et al., 2014).

Molecular Structure Analysis

The detailed molecular structure of compounds akin to 2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined, revealing intricate details about its molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with other molecules (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide derivatives can be studied through various chemical reactions. For example, the transformation of 2-amino-4,6-dimethylnicotinic acid arylamides into derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine under specific conditions highlights the compound's potential for generating heterocyclic structures with significant biological activity (Demina & Konshin, 1992).

Scientific Research Applications

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized a series of compounds, including derivatives similar to 2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide, to evaluate their antimicrobial activity against various bacteria and fungi. The compounds displayed significant activity, with some showing higher potency compared to reference drugs, highlighting their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Antitumor Properties

Research into antitumor benzothiazoles, which share structural similarities with 2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide, has demonstrated these compounds' potential in cancer therapy. Bradshaw et al. (2002) discussed the synthesis and evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, indicating their significant impact on tumor growth in vitro and in vivo through apoptosis induction in cancer cells (Bradshaw et al., 2002).

Diagnostic Imaging in Alzheimer's Disease

A unique application of fluorinated derivatives similar to 2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide is in the imaging of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease. Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative in conjunction with positron emission tomography (PET) to identify these structures in living patients, offering a noninvasive method to monitor disease progression (Shoghi-Jadid et al., 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-fluoroanilino)-4,6-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O/c1-8-7-9(2)17-14(12(8)13(16)19)18-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMUMPFNDLQXDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)NC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641228 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B5523751.png)

![4-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5523758.png)

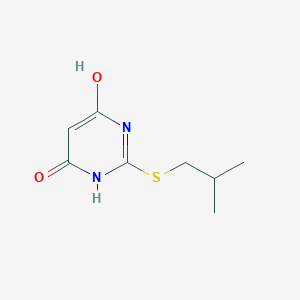

![(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5523769.png)

![methyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5523792.png)

![(3S*,4R*)-1-[2-(2-hydroxyethoxy)ethyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5523811.png)

![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)

![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)

![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)